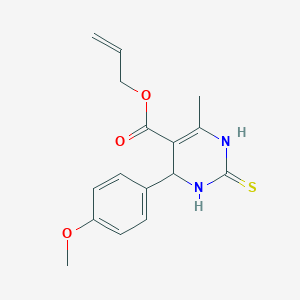

Prop-2-en-1-yl 4-(4-methoxyphenyl)-6-methyl-2-sulfanylidene-1,2,3,4-tetrahydropyrimidine-5-carboxylate

Description

Prop-2-en-1-yl 4-(4-methoxyphenyl)-6-methyl-2-sulfanylidene-1,2,3,4-tetrahydropyrimidine-5-carboxylate is a Biginelli-type tetrahydropyrimidine (THPM) derivative. Its structure includes a 4-methoxyphenyl substituent at the C4 position, a methyl group at C6, a sulfanylidene (thioxo) group at C2, and a propenyl ester moiety at C3. This compound belongs to a class of molecules known for diverse biological activities, including antioxidant, antimicrobial, and anti-inflammatory properties .

Properties

IUPAC Name |

prop-2-enyl 4-(4-methoxyphenyl)-6-methyl-2-sulfanylidene-3,4-dihydro-1H-pyrimidine-5-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18N2O3S/c1-4-9-21-15(19)13-10(2)17-16(22)18-14(13)11-5-7-12(20-3)8-6-11/h4-8,14H,1,9H2,2-3H3,(H2,17,18,22) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JGPFJTIFNVWCCG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(NC(=S)N1)C2=CC=C(C=C2)OC)C(=O)OCC=C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18N2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60387521 | |

| Record name | Prop-2-en-1-yl 4-(4-methoxyphenyl)-6-methyl-2-sulfanylidene-1,2,3,4-tetrahydropyrimidine-5-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60387521 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

318.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6241-40-3 | |

| Record name | Prop-2-en-1-yl 4-(4-methoxyphenyl)-6-methyl-2-sulfanylidene-1,2,3,4-tetrahydropyrimidine-5-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60387521 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Prop-2-en-1-yl 4-(4-methoxyphenyl)-6-methyl-2-sulfanylidene-1,2,3,4-tetrahydropyrimidine-5-carboxylate typically involves multi-step organic reactions. One common method involves the condensation of appropriate aldehydes with thiourea and ethyl acetoacetate under acidic conditions to form the tetrahydropyrimidine ring. The methoxyphenyl group is introduced through a subsequent substitution reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale synthesis .

Chemical Reactions Analysis

Types of Reactions

Prop-2-en-1-yl 4-(4-methoxyphenyl)-6-methyl-2-sulfanylidene-1,2,3,4-tetrahydropyrimidine-5-carboxylate undergoes various chemical reactions, including:

Oxidation: The sulfanylidene group can be oxidized to form sulfoxides or sulfones.

Reduction: The compound can undergo reduction reactions to form corresponding thiols.

Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH play a significant role in determining the outcome of these reactions .

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted derivatives of the original compound .

Scientific Research Applications

Chemical Properties and Structure

The compound belongs to the class of tetrahydropyrimidines, characterized by a sulfur atom in its structure, which contributes to its biological activity. Its molecular formula is with a molecular weight of 320.36 g/mol. The presence of the methoxyphenyl group enhances its lipophilicity and may influence its interaction with biological targets.

Anticancer Activity

Research indicates that compounds similar to prop-2-en-1-yl 4-(4-methoxyphenyl)-6-methyl-2-sulfanylidene-1,2,3,4-tetrahydropyrimidine-5-carboxylate exhibit anticancer properties. The mechanism often involves the inhibition of specific kinases or other proteins involved in cancer cell proliferation.

Case Study:

A study demonstrated that derivatives of tetrahydropyrimidines showed promising results against various cancer cell lines, suggesting that modifications in the structure can enhance potency and selectivity against tumor cells .

Antimicrobial Properties

The compound's structural features suggest potential antimicrobial activity. Tetrahydropyrimidines have been explored for their ability to inhibit bacterial growth and combat infections.

Case Study:

In vitro studies have shown that similar compounds effectively inhibit the growth of both Gram-positive and Gram-negative bacteria, indicating a broad spectrum of antimicrobial activity .

Anti-inflammatory Effects

Research has also pointed towards the anti-inflammatory properties of tetrahydropyrimidine derivatives. The modulation of inflammatory pathways can be crucial for developing treatments for chronic inflammatory diseases.

Case Study:

Experimental models have indicated that certain tetrahydropyrimidines can significantly reduce markers of inflammation in animal models, suggesting their potential as therapeutic agents in inflammatory conditions .

Central Nervous System (CNS) Activity

There is growing interest in the neuropharmacological effects of compounds like this compound. Their ability to cross the blood-brain barrier makes them candidates for CNS disorders.

Case Study:

Research has shown that certain derivatives can exhibit anxiolytic and antidepressant-like effects in animal models, providing a basis for further exploration in treating mood disorders .

Comparative Data Table

Mechanism of Action

The mechanism of action of Prop-2-en-1-yl 4-(4-methoxyphenyl)-6-methyl-2-sulfanylidene-1,2,3,4-tetrahydropyrimidine-5-carboxylate involves the inhibition of specific molecular targets and pathways. For instance, it has been shown to inhibit the signal transducer and activator of transcription 3 (STAT3) pathway, which plays a crucial role in inflammation and cell proliferation . By inhibiting STAT3, the compound can reduce inflammation and potentially protect against neurodegeneration .

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The following table summarizes structural analogs and their substituent variations:

Key Observations :

- C4 Substituent: Electron-donating groups (e.g., 4-methoxyphenyl in the target compound) enhance resonance stabilization, whereas electron-withdrawing groups (e.g., 4-chlorophenyl in ) may increase electrophilicity.

- C2 Functional Group : All analogs feature a sulfanylidene group, which facilitates hydrogen bonding and influences crystal packing .

- C5 Ester Group : The propenyl ester in the target compound may confer higher lipophilicity compared to methyl or ethyl esters, affecting bioavailability .

2.3.1. Antioxidant Activity

- The target compound’s 4-methoxyphenyl group may enhance radical scavenging compared to methyl 4-(furan-2-yl)-6-methyl-2-thioxo-THPM-5-carboxylate (IC₅₀ = 0.6 mg/mL for diphenylpicrylhydrazine scavenging) .

- Hydroxyphenyl derivatives (e.g., ) exhibit moderate reducing power but weaker H₂O₂ scavenging due to polar substituents.

2.3.2. Solubility and Crystallinity

- Sulfanylidene groups promote intermolecular hydrogen bonds, as seen in the monohydrate crystal structure of .

Pharmacological Potential

Biological Activity

Prop-2-en-1-yl 4-(4-methoxyphenyl)-6-methyl-2-sulfanylidene-1,2,3,4-tetrahydropyrimidine-5-carboxylate is a complex organic compound with significant potential in biological applications. This compound features a unique structure characterized by a methoxyphenyl group, a sulfanylidene moiety, and a tetrahydropyrimidine ring, which contribute to its diverse biological activities.

| Property | Details |

|---|---|

| IUPAC Name | Prop-2-enyl 4-(4-methoxyphenyl)-6-methyl-2-sulfanylidene-1,2,3,4-tetrahydropyrimidine-5-carboxylate |

| Molecular Formula | C16H18N2O3S |

| CAS Number | 6241-40-3 |

| Molecular Weight | 306.39 g/mol |

The biological activity of this compound is primarily attributed to its ability to inhibit specific signaling pathways associated with inflammation and cell proliferation. Notably, it has been shown to inhibit the STAT3 pathway , which is crucial in various inflammatory processes and cancer progression.

Anti-inflammatory Properties

Research indicates that this compound exhibits anti-inflammatory effects , making it a candidate for treating conditions characterized by excessive inflammation. In vitro studies have demonstrated that it can reduce the production of pro-inflammatory cytokines such as TNF-alpha and IL-6.

Neuroprotective Effects

The compound has also been investigated for its neuroprotective properties . In models of neurodegenerative diseases, it has shown potential in protecting neuronal cells from oxidative stress and apoptosis. This suggests that it may be beneficial in conditions such as Alzheimer's disease and Parkinson's disease.

Antimicrobial Activity

Preliminary studies indicate that Prop-2-en-1-yl 4-(4-methoxyphenyl)-6-methyl-2-sulfanylidene has antimicrobial properties against various bacterial strains. It has been tested against both Gram-positive and Gram-negative bacteria, showing significant inhibitory effects at certain concentrations. For example, it was effective against Staphylococcus aureus and Escherichia coli in disc diffusion assays .

Study 1: Anti-inflammatory Effects

In a controlled laboratory study, the compound was administered to macrophages stimulated with lipopolysaccharides (LPS). The results showed a marked decrease in the secretion of inflammatory mediators compared to the control group. This reinforces its potential as an anti-inflammatory agent.

Study 2: Neuroprotection in Cell Culture Models

Another study utilized neuronal cell lines exposed to oxidative stress. Treatment with Prop-2-en-1-yl 4-(4-methoxyphenyl)-6-methyl-2-sulfanylidene resulted in reduced cell death and improved cell viability compared to untreated controls. This highlights its potential for further development in neuroprotective therapies.

Q & A

Q. What are the recommended synthetic routes for this compound, and how are reaction conditions optimized?

The compound can be synthesized via modified Biginelli reactions, which involve multicomponent condensation of aldehydes, β-ketoesters, and thiourea derivatives. For example, ethyl acetoacetate, 4-methoxybenzaldehyde, and allyl thiocyanate may serve as precursors under acidic conditions (e.g., HCl or p-TsOH in ethanol) . Optimization includes varying catalysts (e.g., Lewis acids), temperature (60–100°C), and reaction time (12–48 hours) to maximize yield and purity. Post-synthetic purification often employs column chromatography with silica gel and ethyl acetate/hexane eluents .

Q. How is the molecular structure confirmed using crystallographic methods?

Single-crystal X-ray diffraction (SC-XRD) is the gold standard. For analogous compounds, SC-XRD at 291–294 K revealed a tetrahydropyrimidine ring in a half-chair conformation, with intermolecular hydrogen bonds (e.g., N–H···O/S) stabilizing the lattice. Key parameters include R-factors ≤0.05, C–C bond lengths of 1.50–1.54 Å, and torsional angles <10° for planar regions .

Q. What spectroscopic techniques are used to characterize this compound?

- NMR : H and C NMR identify substituents (e.g., methoxy protons at δ 3.7–3.9 ppm, allyl protons at δ 4.8–5.2 ppm).

- IR : Peaks at 1680–1700 cm confirm carbonyl groups, while 1250–1300 cm indicate C–S stretching .

- Mass spectrometry : High-resolution ESI-MS validates the molecular ion peak (e.g., [M+H] at m/z 387.12) .

Advanced Research Questions

Q. How does the sulfanylidene (C=S) group influence electronic properties and reactivity?

The thione group increases electrophilicity at C2, facilitating nucleophilic attacks (e.g., alkylation or oxidation to disulfides). Computational studies (DFT) on analogs show reduced HOMO-LUMO gaps (~4.2 eV) compared to oxo derivatives, enhancing charge-transfer interactions .

Q. What strategies resolve regioselectivity challenges during functionalization?

Regioselective alkylation at N1 versus N3 can be controlled by steric effects. Bulky substituents (e.g., allyl groups) favor N1 due to reduced steric hindrance. Solvent polarity (e.g., DMF vs. THF) and temperature further modulate selectivity .

Q. How do crystallographic packing patterns correlate with substituent effects?

In ethyl 4-(4-cyanophenyl)-6-methyl-2-thioxo analogs, π-π stacking between aromatic rings (3.8–4.2 Å spacing) and S···H–C interactions (2.9–3.1 Å) dominate packing. Methoxy groups enhance hydrophobicity, reducing solubility in polar solvents .

Q. What contradictions exist in reported biological activities of structurally similar compounds?

While some studies report antibacterial activity (MIC 8–32 µg/mL against S. aureus), others note inactivity due to poor membrane permeability. Discrepancies may arise from assay conditions (e.g., broth microdilution vs. disk diffusion) or substituent variations (e.g., electron-withdrawing groups lowering bioavailability) .

Q. How is the compound’s stability assessed under varying pH and temperature?

Accelerated stability studies (40°C/75% RH for 6 months) show degradation via hydrolysis of the ester group (t = 14 days at pH 7.4). LC-MS identifies degradation products (e.g., carboxylic acid derivatives), guiding formulation strategies .

Q. What computational methods predict binding affinities to biological targets?

Molecular docking (AutoDock Vina) against E. coli dihydrofolate reductase (PDB: 1RX7) reveals hydrogen bonds between the pyrimidine ring and Arg57/Leu28 residues (ΔG = −8.2 kcal/mol). MD simulations (100 ns) validate complex stability .

Q. How do substituents on the 4-aryl group modulate pharmacological activity?

Electron-donating groups (e.g., methoxy) enhance anti-inflammatory activity (IC = 18 µM for COX-2 inhibition) by increasing lipophilicity. In contrast, electron-withdrawing groups (e.g., nitro) improve anticancer potency (IC = 9 µM against MCF-7) via ROS generation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.